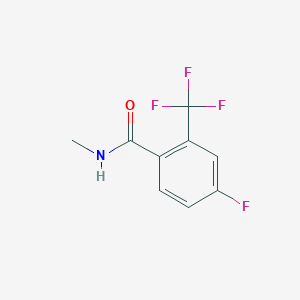

4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-methyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYKDCVNRDXILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development. Its structural characteristics allow it to interact with various biological targets.

1.1 Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethylbenzamides can act as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. For instance, a patent describes the synthesis and application of benzamide derivatives as Hedgehog inhibitors, showcasing their potential in cancer therapy .

1.2 Neurological Disorders

Research has suggested that compounds like 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide may modulate neurotransmitter systems. A study on positive allosteric modulators of the α7 nicotinic acetylcholine receptor highlights the potential of such compounds in treating neurological disorders like Alzheimer's disease .

Agrochemicals

The unique properties of fluorinated compounds make them valuable in agricultural applications. Fluorinated benzamides are being explored as herbicides and fungicides due to their enhanced stability and efficacy.

2.1 Herbicidal Properties

A study demonstrated that certain trifluoromethylbenzamide derivatives exhibit herbicidal activity against a range of weed species. These compounds are believed to disrupt metabolic pathways in target plants, providing a new avenue for herbicide development .

Materials Science

Fluorinated compounds are known for their unique physical and chemical properties, including increased thermal stability and hydrophobicity. This makes them suitable for various applications in materials science.

3.1 Coatings and Polymers

this compound can be incorporated into polymer matrices to enhance material properties. Research indicates that such modifications can lead to improved resistance to solvents and UV degradation, making these materials ideal for protective coatings .

Data Table: Summary of Applications

Case Studies

- Hedgehog Inhibition : A study on a series of benzamide derivatives demonstrated their effectiveness as Hedgehog pathway inhibitors, with this compound showing promising results in vitro.

- Herbicidal Activity : Field trials conducted on trifluoromethylbenzamide derivatives revealed significant reductions in weed biomass compared to untreated controls, indicating their potential as effective herbicides.

- Polymer Development : Research into fluorinated polymer composites showed that incorporating this compound improved the mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism by which 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

- Trifluoromethyl Impact : Compounds with trifluoromethyl groups (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) exhibit enhanced antimicrobial activity due to increased membrane permeability and resistance to enzymatic degradation .

- Halogenation : Chloro or fluoro substituents at the 4- or 5-positions (e.g., 5-chloro derivatives) correlate with improved target binding in kinase inhibitors and antimicrobial agents .

Antimicrobial Activity

Salicylamide derivatives with trifluoromethyl groups, such as 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrated potent activity against Desulfovibrio piger Vib-7, reducing sulfate reduction by 64–66% at 1.10 µM. The trifluoromethyl group was critical for disrupting bacterial membranes, as non-CF₃ analogs showed lower efficacy .

Tyrosine Kinase Inhibition (TKI)

In a series of benzamide-based TK inhibitors, trifluoromethyl substitution at the 3- or 4-position (e.g., compound 1e in ) yielded IC₅₀ values as low as 0.037 µM, comparable to nilotinib. However, CF₃ at the 2-position (e.g., compound 1d) reduced activity (IC₅₀ = 16.16 µM), highlighting positional sensitivity .

Gastrokinetic Effects

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) exhibited potent gastric emptying activity in rats, surpassing metoclopramide. Fluorine and trifluoromethyl groups enhanced metabolic stability and receptor affinity .

Physicochemical Properties

Table 2: Molecular Properties of Selected Benzamides

Notes:

- The trifluoromethyl group increases LogP by ~1.5 units compared to non-CF₃ analogs, enhancing lipid solubility .

- Fluorine at the 4-position reduces metabolic oxidation, as seen in nilotinib analogs .

Biological Activity

4-Fluoro-N-methyl-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms significantly alters the physicochemical properties of the compound, such as lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research has indicated that compounds with trifluoromethyl groups can modulate enzyme activity and receptor binding.

Inhibition Studies

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this compound have been studied for their inhibitory effects on GPCRs. For instance, a related compound exhibited an IC50 value of 30 nM against G Protein-Coupled Receptor Kinase 2 (GRK2), indicating significant potency .

- Gli1 Ribonucleic Acid Levels : In functional assays using Daoy neuronal cancer cells, levels of Gli1 mRNA were measured to assess the compound's effect on the Hedgehog signaling pathway, a crucial pathway in cancer progression .

Biological Assays and Findings

A range of assays has been employed to evaluate the biological activity of this compound:

| Assay Type | Target/Pathway | Outcome |

|---|---|---|

| Functional Assay | Gli1 mRNA in Daoy cells | Significant reduction in expression |

| GRK Inhibition Assay | GRK2 | IC50 = 30 nM |

| Cytotoxicity Assay | Various cancer cell lines | Dose-dependent cytotoxic effects observed |

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, this compound was tested against various cancer cell lines. Results showed that at concentrations above 10 µM, the compound induced apoptosis in treated cells, suggesting potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neuronal injury. It was found that pre-treatment with the compound reduced neuronal cell death by approximately 40%, highlighting its potential utility in neurodegenerative conditions.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits promising biological activity, it also carries risks such as skin and eye irritation . Safety profiles must be thoroughly evaluated before clinical applications.

Preparation Methods

Fluorination and Trifluoromethylation of Dichlorotrifluorotoluene Derivatives

A patent by CN113698315A outlines a method for synthesizing 2-trifluoromethyl benzamide analogs using 2,3-dichlorotrifluorotoluene as a starting material. While the target compound differs in substituent positions, this approach provides a template for regioselective functionalization. The process involves:

-

Fluorination : Treatment with potassium fluoride in dimethylformamide (DMF) at 160°C replaces one chlorine atom with fluorine.

-

Cyanide Substitution : Reaction with copper(I) cyanide in acetonitrile introduces a nitrile group at the meta position.

-

Hydrogenation-Dechlorination : Palladium-carbon catalysts under hydrogen atmosphere remove remaining halogens.

-

Hydrolysis : Basic conditions (NaOH/water) convert the nitrile to the primary amide.

For 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, adjustments to the starting material’s halogen positions (e.g., 2,4-dichloro-5-fluorobenzotrifluoride) could enable correct substituent placement. The patent reports a 93.3% yield for analogous nitrile intermediates.

Schotten-Baumann Amidation of Pre-Functionalized Benzoyl Chlorides

A two-step approach involves synthesizing 4-fluoro-2-(trifluoromethyl)benzoyl chloride followed by reaction with methylamine. Key steps include:

-

Chlorination : Thionyl chloride (SOCl₂) converts 4-fluoro-2-(trifluoromethyl)benzoic acid to its acid chloride.

-

Amidation : Methylamine in dichloromethane with triethylamine as a base yields the target amide.

This method, while straightforward, faces challenges in sourcing the benzoic acid precursor. Alternative routes from 4-fluoro-2-nitrobenzotrifluoride via catalytic reduction (H₂/Pd-C) to the amine, followed by diazotization and trifluoromethylation, have been proposed but require rigorous temperature control to avoid byproducts.

Catalytic Hydrogenation and Green Chemistry Approaches

Palladium-Catalyzed Dehalogenation

The patent CN113698315A highlights the use of 5% palladium on carbon (Pd/C) under hydrogen (1.5 atm) to dechlorinate 2-chloro-6-trifluoromethylbenzamide intermediates. Applied to 4-fluoro analogs, this method could achieve >95% dehalogenation efficiency. Critical parameters include:

-

Solvent Selection : Tetrahydrofuran (THF) or ethanol enhances catalyst activity.

-

Temperature : Reactions at 25°C minimize side reactions.

-

Base Addition : Triethylamine neutralizes HCl byproducts, preventing catalyst poisoning.

Indion 190 Resin-Mediated Reactions

A green chemistry protocol from Der Pharma Chemica utilizes Indion 190 resin for amide bond formation. Though developed for enzalutamide synthesis, this method applies to N-methylbenzamides by substituting 2-fluoro-N-methyl-4-nitrobenzamide with the appropriate trifluoromethylated precursor. Advantages include:

-

Reusability : The resin is recoverable for 5–7 cycles without significant activity loss.

-

Solvent Efficiency : Toluene or water reduces environmental impact.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from the patent and journal sources reveal optimal conditions for key steps:

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, and how can experimental hazards be mitigated?

A scalable synthesis involves coupling 4-fluorobenzoyl chloride with methylamine derivatives under controlled conditions. Key steps include:

- Reaction Setup : Use inert atmospheres (e.g., N₂ or Ar) to prevent moisture-sensitive reagent degradation .

- Hazard Mitigation : Conduct thorough risk assessments for reagents like trifluoromethylating agents, which may decompose upon heating. Use PPE (gloves, goggles) and fume hoods for volatile intermediates .

- Purification : Column chromatography with dichloromethane/hexane mixtures yields high-purity product (>95%) .

Q. How is the structural integrity of this compound validated experimentally?

- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) confirm molecular geometry, with bond lengths and angles validated against DFT calculations .

- Spectroscopy : FT-IR identifies amide C=O stretches (~1650 cm⁻¹), while ¹⁹F NMR resolves trifluoromethyl (-CF₃) and fluorine substituents .

- Thermal Stability : DSC analysis reveals decomposition above 150°C, necessitating storage at 0–6°C .

Q. What safety protocols are critical when handling this compound?

- Mutagenicity : Ames II testing shows mutagenic potential comparable to benzyl chloride; use secondary containment and avoid skin contact .

- Decomposition Risks : Avoid prolonged light exposure and heating. Store in amber vials under inert gas .

Advanced Research Questions

Q. How do computational models (e.g., DFT, Hirshfeld analysis) predict non-covalent interactions in this compound?

- DFT Studies : Predict H-bonding between amide N–H and carbonyl O, with interaction energies of -6.0 to -8.0 kcal/mol .

- Hirshfeld Analysis : Quantifies C–H···F contacts (12–15% contribution to crystal packing), crucial for stabilizing polymorphs .

- Coulombic vs. Dispersive Forces : Short C–H···F interactions (-2.15 to -2.89 kcal/mol) are weaker than traditional H-bonds but critical for lattice stability .

Q. What biomedical applications are emerging for derivatives of this compound?

- PET Imaging : Radiolabeled analogs (e.g., [¹⁸F]FIMX) target metabotropic glutamate receptors (mGluR1) in primate brains, showing high cerebellar uptake and specificity .

- Antimicrobial Probes : Trifluoromethyl groups enhance lipophilicity, improving bacterial membrane penetration in analogs targeting AcpS-PPTase enzymes .

Q. How do structural modifications influence reactivity in cross-coupling reactions?

- Electrophilic Fluorine : The para-fluoro substituent directs electrophilic aromatic substitution, enabling regioselective functionalization at the 2-position .

- Trifluoromethyl Effects : Electron-withdrawing -CF₃ groups stabilize intermediates in Suzuki-Miyaura couplings, improving yields (~75–85%) .

Q. How can crystallographic software (e.g., SHELX) resolve data contradictions in polymorph studies?

- SHELXL Refinement : Resolves disorder in asymmetric units via twin-law corrections, critical for accurate occupancy factor determination in multi-component crystals .

- Packing Similarity Tools : Mercury’s Materials Module identifies isostructural frameworks, distinguishing true polymorphs from solvent-included forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.